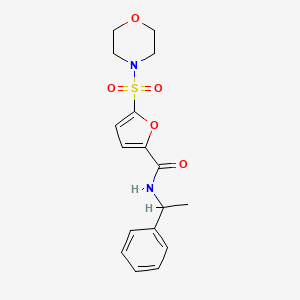

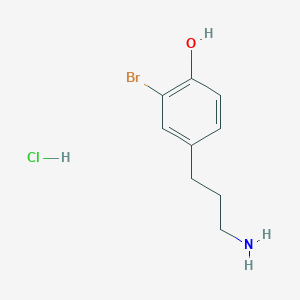

![molecular formula C11H14BrN3O B2941647 5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine CAS No. 1156930-01-6](/img/structure/B2941647.png)

5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

Imidazole is a planar 5-membered ring and exists in two equivalent tautomeric forms because the hydrogen can be bound to one or another nitrogen atom . The specific molecular structure of “5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine” would need to be determined through further analysis.Chemical Reactions Analysis

Imidazoles are involved in a variety of chemical reactions, often serving as a key component in functional molecules used in a diverse range of applications . The specific chemical reactions involving “5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine” would depend on its specific structure and the conditions under which it is used.Physical And Chemical Properties Analysis

Imidazole is a highly polar compound and is highly soluble in water . The specific physical and chemical properties of “5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine” would need to be determined through further analysis.科学的研究の応用

CO2 Capture

- A study found that a new ionic liquid with an appended amine group, derived from the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, showed effectiveness in CO2 capture. This liquid reacts reversibly with CO2, sequestering the gas as a carbamate salt. This property makes it comparable in efficiency to commercial amine sequestering reagents, while being nonvolatile and functioning without water (Bates et al., 2002).

Synthesis of Benzimidazole Derivatives

- Research on the microwave-assisted linear approach toward the synthesis of highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support has been conducted. This process aids in the absorption of microwave irradiation and has applications in drug discovery programs (Chanda et al., 2012).

Synthesis of Imidazo[1,5-a]azines

- Imidazo[1,5-a]azines have been synthesized using a cyclodehydration/aromatization reaction mediated by triflic anhydride and 2-methoxypyridine. This synthesis is notable for its compatibility with various substitution patterns and functional groups, including a 5-bromo-3-aryl derivative active in Sonogashira cross-coupling and direct arylation reactions (Pelletier & Charette, 2013).

Photodynamic Therapy for Cancer Treatment

- A new zinc phthalocyanine derivative with a high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups, has been synthesized. Its properties as a photosensitizer are useful for photodynamic therapy applications in cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).

将来の方向性

The development of novel methods for the synthesis of substituted imidazoles is of strategic importance due to their wide range of applications . Future research could focus on developing new synthetic methodologies, studying the biological activities of these compounds, and exploring their potential applications in various fields.

特性

IUPAC Name |

5-bromo-1-(3-methoxypropyl)benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O/c1-16-6-2-5-15-10-4-3-8(12)7-9(10)14-11(15)13/h3-4,7H,2,5-6H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZTUGXOHKMBCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C2=C(C=C(C=C2)Br)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

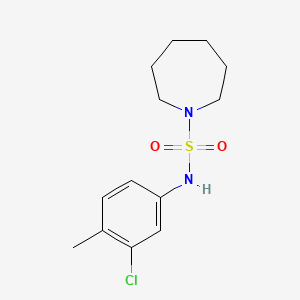

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2941569.png)

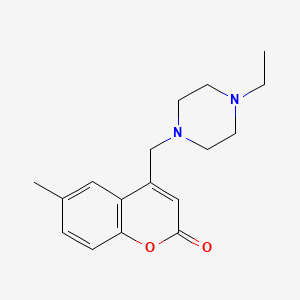

![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)

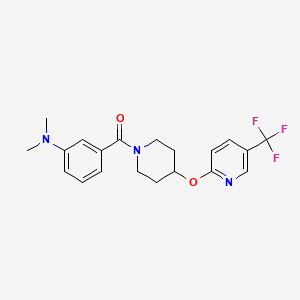

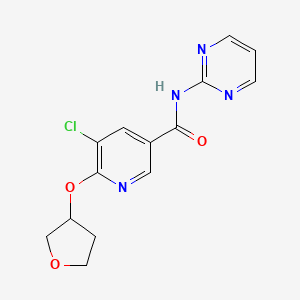

![4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2941572.png)

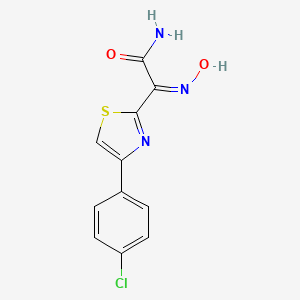

![N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2941577.png)

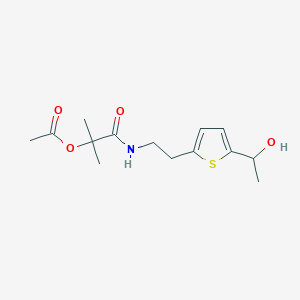

![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2941580.png)

![1-(Chloromethyl)-3-propan-2-ylbicyclo[1.1.1]pentane](/img/structure/B2941586.png)